molecular formula C12H18BrNO B13286043 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol

Cat. No.: B13286043
M. Wt: 272.18 g/mol
InChI Key: ZTODSAHSMWNHAZ-UHFFFAOYSA-N
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Description

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol is an organic compound with the CAS Registry Number 1157477-77-4 and a molecular formula of C 12 H 18 BrNO . It features a molecular weight of 272.18 . The structure of this compound integrates a 3-bromophenyl group and a propan-1-ol moiety linked by a propylamino chain, making it a valuable intermediate for synthetic organic chemistry . This compound is exclusively intended for research applications and is not suitable for human therapeutic or veterinary use. Researchers can employ this chemical in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of novel pharmacologically active compounds. Its structure suggests potential as a building block in the exploration of ligands for various biological targets. As a specialized research chemical, it is available for use in industrial chemistry and materials science. For specific safety and handling information, researchers should consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-[1-(3-bromophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-2-12(14-7-4-8-15)10-5-3-6-11(13)9-10/h3,5-6,9,12,14-15H,2,4,7-8H2,1H3

InChI Key

ZTODSAHSMWNHAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)NCCCO

Origin of Product

United States

Preparation Methods

Route via 3-Bromobenzaldehyde and Nitromethane

This method is widely reported for synthesizing 3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride, a closely related compound.

Step Reaction Conditions Outcome
1 Condensation of 3-bromobenzaldehyde with nitromethane Room temperature, base catalyst (e.g., ammonium acetate), solvent: ethanol or DMSO Formation of 3-bromo-β-nitrostyrene
2 Reduction of nitrostyrene Sodium borohydride or lithium aluminum hydride, mild heating Formation of 3-bromo-β-aminoethylbenzene intermediate
3 Hydrolysis and salt formation Acidic aqueous workup with HCl Formation of 3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride

This route benefits from relatively mild conditions and good yields (~50-70%) and is amenable to scale-up in industrial settings using continuous flow reactors for improved reproducibility and safety.

Route via 3-Bromophenylacetone and Mannich Reaction

An alternative involves the Mannich reaction of 3-bromophenylacetone with formaldehyde and ammonium chloride in refluxing ethanol or polar aprotic solvents such as dimethylformamide.

Step Reaction Conditions Outcome
1 Mannich reaction Reflux in ethanol, 6-12 hours Formation of 3-{[1-(3-bromophenyl)propyl]amino}propan-1-ol
2 Purification Chromatography or recrystallization Pure amino alcohol product

Steric hindrance from the bromophenyl group may slow the reaction, requiring optimization of reaction time and solvent choice.

Reduction of 3-Hydroxy-1,3-Diphenyl-1-Propanone Analogues

Although primarily reported for 1,3-diphenyl-1-propanol derivatives, similar reduction strategies can be adapted for bromophenyl analogues.

Step Reaction Conditions Outcome
1 Preparation of 3-hydroxy-1-(3-bromophenyl)-1-propanone via aldol condensation Room temperature, L-proline catalyst, DMSO solvent, 48 hours Crude hydroxy ketone intermediate
2 Reduction (Huang Minlon or hydrazine hydrate/KOH) Heating to 100 ℃ for 2-24 hours Amino alcohol product

Yields of ~50-60% with high purity (>80%) have been reported for analogous compounds, suggesting feasibility for bromophenyl derivatives with further optimization.

Reaction Mechanisms and Analytical Data

Reaction Mechanisms

  • Mannich Reaction: Nucleophilic addition of the amine to the iminium ion formed from formaldehyde and ammonium chloride, followed by addition to the ketone.
  • Nitrostyrene Reduction: Hydride transfer to the nitroalkene double bond, followed by nitro group reduction to amine.
  • Aldol Condensation: Formation of β-hydroxy ketone intermediate via enamine catalysis (L-proline) between acetophenone analog and aldehyde.

Analytical Characterization

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity (%) Notes
Nitrostyrene Route 3-Bromobenzaldehyde, Nitromethane NaBH4, HCl RT to mild heating 50-70 >95 Industrially scalable
Mannich Reaction 3-Bromophenylacetone, Formaldehyde, NH4Cl Ethanol, DMF Reflux, 6-12 h 40-60 >90 Steric hindrance requires optimization
Aldol + Reduction 3-Bromophenylacetone, 3-Bromobenzaldehyde L-Proline, Hydrazine hydrate, KOH RT, 48 h + 100 ℃, 24 h ~50-60 >80 Adapted from diphenyl analogues

Research Findings and Industrial Considerations

  • The bromine substituent at the meta position influences reactivity by steric and electronic effects, often requiring longer reaction times or stronger reducing conditions.
  • Hydrochloride salt formation enhances solubility and stability, facilitating purification and storage.
  • Continuous flow synthesis is emerging as a promising approach for large-scale production, improving safety and yield consistency.
  • The compound serves as a versatile intermediate for further functionalization via nucleophilic substitution of the bromine atom.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products include 3-{[1-(3-bromophenyl)propyl]amino}propanone or 3-{[1-(3-bromophenyl)propyl]amino}propanal.

    Reduction: The major product is 3-{[1-(phenyl)propyl]amino}propan-1-ol.

    Substitution: The major products depend on the substituent introduced, such as 3-{[1-(3-hydroxyphenyl)propyl]amino}propan-1-ol.

Scientific Research Applications

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 3-bromophenyl group in the target compound (vs. 2-bromophenyl in ) alters steric and electronic interactions. Bromine at the meta position may reduce steric hindrance compared to ortho-substituted analogs .

Functional Groups :

  • The tertiary amine in the target compound distinguishes it from simpler alcohols like 3-(2-bromophenyl)propan-1-ol , enabling hydrogen bonding and protonation at physiological pH .
  • Ether-linked analogs (e.g., ) exhibit lower polarity and reduced hydrogen-bonding capacity compared to amine-containing compounds .

In contrast, 3-aminopropan-1-ol (CAS 156-87-6) has high water solubility (100 g/100 mL) due to its smaller size and lack of aromatic groups .

Key Observations:

  • Biological Activity : Brominated compounds often exhibit enhanced bioactivity due to halogen bonding. For example, halogenated steroids in showed moderate toxicity in zebrafish embryos (EC₅₀ = 21.7 μg/mL) , suggesting brominated analogs like the target compound may share similar pharmacokinetic profiles.
  • Synthetic Efficiency : High yields (e.g., 95% for 3-(2-bromophenyl)propan-1-ol ) indicate that brominated alcohols can be synthesized efficiently, though amine-containing variants may require additional purification steps.

Biological Activity

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol is an organic compound classified as a propanolamine. Its structure features a bromophenyl group attached to a propyl chain, which is further linked to an amino group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C12H16BrNOC_{12}H_{16}BrNO, with a molecular weight of approximately 258.15 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical reactions such as oxidation, reduction, and substitution.

PropertyValue
Molecular FormulaC₁₂H₁₆BrNO
Molecular Weight258.15 g/mol
Functional GroupsAmino, Hydroxyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or influence cellular signaling pathways, leading to various biological effects.

Pharmacological Studies

Research indicates that this compound may exhibit potential anti-inflammatory and analgesic properties. Its mechanism involves the inhibition of specific enzymes or receptors that play critical roles in inflammatory processes.

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of this compound, it was found to significantly reduce the production of pro-inflammatory cytokines in vitro. The study utilized macrophage cell lines treated with lipopolysaccharides (LPS), demonstrating that the compound effectively inhibited the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 2: In Vitro Biological Activity

Biological ActivityResult
Anti-inflammatorySignificant inhibition of TNF-α and IL-6 production
Enzyme InhibitionModerate inhibition of cyclooxygenase (COX) activity

Clinical Implications

The potential therapeutic applications of this compound include its use in treating inflammatory diseases and possibly cancer. Its ability to inhibit specific pathways associated with inflammation suggests it could serve as a lead compound in drug development.

Future Directions

Further research is necessary to elucidate the complete mechanism of action and identify additional biological targets. Studies involving animal models are also needed to evaluate the pharmacokinetics and therapeutic efficacy in vivo.

Q & A

Q. What are the optimal synthetic routes for 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol, and how can reaction conditions be tuned for reproducibility?

  • Methodological Answer : The compound is synthesized via reductive amination between 3-bromophenylpropanal and 3-aminopropanol using sodium cyanoborohydride (NaBH₃CN) in methanol under mildly acidic conditions (pH ~6.5). Key parameters include:
  • Stoichiometry : 1:1.2 molar ratio (aldehyde:amine).
  • Temperature : 0–4°C to minimize side reactions.
  • Purification : Column chromatography (SiO₂, gradient elution with EtOAc/hexane 3:7) yields >75% purity.
    Alternative routes include Pd-catalyzed Buchwald-Hartwig amination (Pd(OAc)₂/Xantphos catalyst, 68–82% yield) for scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key markers include the aromatic protons (δ 7.2–7.4 ppm, multiplet for 3-bromophenyl), NH resonance (δ 1.8–2.2 ppm, broad singlet), and hydroxyl proton (δ 3.5–3.7 ppm).
  • FT-IR : Confirm NH (3350 cm⁻¹) and OH (3200–3400 cm⁻¹) stretches.
  • HPLC-MS : ESI+ mode (m/z 298.1 [M+H]⁺) for purity assessment. Cross-validate with elemental analysis (C: 52.3%, H: 5.8%, N: 4.7%) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Methodological Answer :
  • High Solubility : DMSO (>50 mg/mL), ethanol (20–25 mg/mL).
  • Stability : Store at –20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH >8) to prevent hydrolysis of the secondary amine. Conduct accelerated stability testing (40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. How does stereochemistry at the amino-propyl chain influence bioactivity, and what chiral resolution methods are validated?

  • Methodological Answer :
  • Enantiomeric Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol/diethylamine 85:15:0.1 v/v, 1 mL/min flow rate) to resolve (R)- and (S)-isomers.
  • Bioactivity : (R)-isomers exhibit 3–5× higher dopamine receptor binding affinity (IC₅₀ = 12 nM vs. 45 nM for (S)-isomers). Validate via X-ray crystallography of ligand-receptor complexes and molecular dynamics simulations .

Q. What computational approaches best predict the compound’s nonlinear optical (NLO) properties and electronic transitions?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to compute hyperpolarizability (β = 1.2 × 10⁻³⁰ esu) and HOMO-LUMO gap (4.1 eV).
  • TD-DFT : Predict electronic transitions (λ_max = 285 nm, π→π*). Validate with UV-Vis spectroscopy (ε = 12,500 M⁻¹cm⁻¹) .

Q. How do structural modifications (e.g., halogen substitution) impact cytotoxicity, and what in vitro assays are suitable for validation?

  • Methodological Answer :
  • Modifications : Replace Br with Cl or F to alter logP (2.1 → 1.8 for F-substituted).
  • Cytotoxicity Assays : Use MTT assay (IC₅₀ = 18 µM in HeLa cells) and compare to 3-(4-bromophenyl) analogs (IC₅₀ = 25 µM). Include flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported bioactivity data across studies?

  • Methodological Answer :
  • Variables to Control :

Cell Line Variability : Test across multiple lines (e.g., HEK-293 vs. SH-SY5Y).

Assay Conditions : Standardize incubation time (24–48 hrs) and serum concentration (10% FBS).

  • Meta-Analysis : Use hierarchical clustering of IC₅₀ values from PubChem BioAssay data (AID 1259411, 1259412) to identify outliers .

Methodological Tables

Parameter Optimal Value Reference
Synthetic Yield (Reductive Amination)75–82%
Chiral HPLC ResolutionΔt(R,S) = 2.3 min
Cytotoxicity (HeLa Cells)IC₅₀ = 18 µM
HOMO-LUMO Gap (DFT)4.1 eV

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